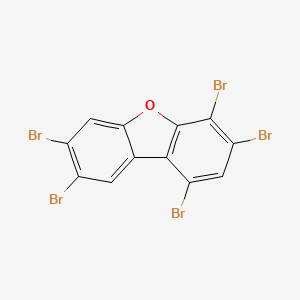

1,3,4,7,8-Pentabromo-dibenzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

617708-13-1 |

|---|---|

Molecular Formula |

C12H3Br5O |

Molecular Weight |

562.7 g/mol |

IUPAC Name |

1,3,4,7,8-pentabromodibenzofuran |

InChI |

InChI=1S/C12H3Br5O/c13-5-1-4-9(3-6(5)14)18-12-10(4)7(15)2-8(16)11(12)17/h1-3H |

InChI Key |

LEKZUOJYGRQREX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)OC3=C2C(=CC(=C3Br)Br)Br |

Origin of Product |

United States |

Environmental Occurrence and Distribution of Pentabromo Dibenzofuran Congeners

Detection in Environmental Matrices

Scientific studies have confirmed the presence of pentabromo-dibenzofuran congeners in various environmental compartments, indicating their mobility and persistence.

Aquatic Environments, including Fish and Seafood

Pentabromo-dibenzofuran congeners are frequently detected in aquatic ecosystems. nih.gov Due to their chemical properties, they tend to associate with sediment and organic matter in water bodies. inchem.orgeuropa.eu This leads to their availability for uptake by aquatic organisms.

Research has documented the presence of these compounds in various fish and seafood species, raising concerns about their entry into the human food chain. nih.gov For instance, a study on the early-life stages of Japanese medaka fish investigated the effects of several brominated dibenzofurans, including 2,3,4,7,8-pentabromodibenzofuran (B163883) and 1,2,3,7,8-pentabromodibenzofuran (B18238). asiaresearchnews.comresearchgate.net Another study detected 1,2,3,4,6,7,8-HeptabromoBDF in every fish and seafood species investigated in Ireland. marine.ie While specific data for 1,3,4,7,8-Pentabromo-dibenzofuran is often part of the broader analysis of pentabromo-dibenzofuran congeners, the consistent detection of related compounds in aquatic life underscores the potential for its presence.

Interactive Data Table: Detection of Pentabromo-dibenzofuran Congeners in Aquatic Environments

| Species | Congener Detected | Location | Reference |

|---|---|---|---|

| Japanese Medaka (Oryzias latipes) | 2,3,4,7,8-pentabromodibenzofuran | Laboratory Study | asiaresearchnews.comresearchgate.net |

| Japanese Medaka (Oryzias latipes) | 1,2,3,7,8-pentabromodibenzofuran | Laboratory Study | asiaresearchnews.comresearchgate.net |

| Various fish and seafood | 1,2,3,4,6,7,8-HeptabromoBDF | Ireland | marine.ie |

| Sponge | ClBr2DD congeners | Baltic Sea | service.gov.uk |

| Baltic Herring | 2,3,4,7,8-pentachlorodibenzofuran (B44125) | Gulf of Finland | core.ac.uk |

Terrestrial Environments, including House Dust and Sewage Sludge

On land, pentabromo-dibenzofuran congeners have been identified in various matrices, with house dust and sewage sludge being significant reservoirs. nih.gov House dust can become contaminated through the shedding of particles from consumer products containing brominated flame retardants. who.intenv-health.org

Sewage sludge, a byproduct of wastewater treatment, often contains elevated concentrations of these compounds. pops.int The land application of sewage sludge as a fertilizer can then introduce these persistent chemicals into agricultural soils. pops.int Studies have shown that polybrominated diphenyl ethers (PBDEs), which can degrade to form PBDFs, are present in sewage sludge and can be taken up by plants. pops.int

Interactive Data Table: Detection of Pentabromo-dibenzofuran Congeners in Terrestrial Environments

| Matrix | Congener Group | Finding | Reference |

|---|---|---|---|

| House Dust | Polybrominated Dibenzofurans (PBDFs) | Detected in dust from rooms with electronic appliances. | who.int |

| Sewage Sludge | Polybrominated Diphenyl Ethers (PBDEs) | Elevated concentrations found, which can lead to PBDF formation. | pops.int |

| Soil | Polybrominated Diphenyl Ethers (PBDEs) | Application of contaminated sewage sludge introduces PBDEs to agricultural land. | pops.int |

| House Dust | 2,3,7,8-substituted PBDDs and PBDFs | Can contribute significantly to total toxic equivalencies (TEQs). | nih.gov |

Atmospheric Presence

Pentabromo-dibenzofuran congeners can be transported over long distances in the atmosphere, bound to airborne particulates. inchem.orgepa.gov Emissions from incineration processes and industrial facilities are major sources of atmospheric contamination. inchem.orgepa.gov Once in the atmosphere, these compounds can be deposited in remote regions, far from their original source. pops.intcopernicus.org

Monitoring studies have detected various polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs in ambient air. epa.gov The distribution between the gaseous and particle-adsorbed phases depends on the level of bromination, with higher brominated congeners tending to be more associated with particles. inchem.org

Biomonitoring and Presence in Biological Samples

The persistence and lipophilic (fat-loving) nature of pentabromo-dibenzofuran congeners lead to their accumulation in the tissues of living organisms.

Wildlife Biota (e.g., Avian Species, Mammalian Tissues)

Biomonitoring studies have revealed the presence of pentabromo-dibenzofuran congeners in a wide range of wildlife. These compounds have been detected in the tissues of avian species, such as the white-tailed eagle, and various marine and terrestrial mammals. vliz.beacs.org The accumulation of these compounds in top predators is a significant concern, as it indicates biomagnification through the food web. pops.int

For example, studies on bottlenose dolphins in the Southern California Bight have identified a wide array of halogenated organic compounds, including polybrominated compounds, highlighting the extensive contamination of marine ecosystems. acs.org While these studies may not always specify the exact isomer, the presence of the broader class of compounds is a strong indicator of potential exposure for this compound.

Interactive Data Table: Biomonitoring of Pentabromo-dibenzofuran Congeners in Wildlife

| Species | Compound Class/Congener | Tissue/Sample | Location | Reference |

|---|---|---|---|---|

| White-tailed Eagle (Haliaeetus albicilla) | Polybrominated Diphenyl Ethers (PBDEs) | Liver, muscle, adipose tissue, preen oil, blood | Greenland | vliz.be |

| Bottlenose Dolphin (Tursiops truncatus) | Polybrominated Biphenyls (PBBs), Polybrominated Diphenyl Ethers (PBDEs) | Blubber | Southern California Bight | acs.org |

| Various Wildlife | Pentabromo Diphenyl Ether (PentaBDE) | Tissues | Various, including Arctic | pops.int |

| Mice (Mus musculus) | 1,2,3,7,8-pentabromodibenzofuran | Liver, plasma, brain | Laboratory Study | semanticscholar.orgresearchgate.net |

Food Chain Contamination and Transfer Dynamics

Once in the environment, pentabromo-dibenzofuran congeners can enter and move up the food chain. core.ac.ukpops.int This process, known as biomagnification, results in higher concentrations of these compounds in organisms at higher trophic levels. pops.intpops.int

The contamination of the food chain begins with the uptake of these chemicals by organisms at the base of the food web, such as earthworms in soil or small aquatic organisms in water. core.ac.ukpops.int These organisms are then consumed by predators, leading to the transfer and accumulation of the toxins. This dynamic has been observed in both aquatic and terrestrial food webs. pops.intpops.int The presence of these compounds in fish and wildlife that are consumed by humans represents a direct pathway for human exposure. pops.intpops.int

Environmental Levels in Human Biofluids and Tissues from General Population Exposure

This compound (1,3,4,7,8-PeBDF) has been identified in various human biological samples, indicating a general exposure of the population to this compound. While many studies focus on the more prevalent polybrominated diphenyl ethers (PBDEs), data on polybrominated dibenzofurans (PBDFs) are less common.

In a study of human adipose tissue from the general population, 2,3,7,8-substituted polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs were analyzed. Although specific concentration data for 1,3,4,7,8-PeBDF was not detailed, the study reported the detection of several PBDD/F congeners, with median total amounts of four specific congeners around 5 picograms per gram (pg/g) lipid. who.int Another comprehensive study analyzing 48 composite samples of human adipose tissue in the United States did not detect the targeted 2,3,7,8-substituted PBDDs and PBDFs, with average detection limits of approximately 10 pg/g for pentabrominated congeners. epa.gov

Research into human milk has shown it to be a significant pathway for maternal transfer of persistent organic pollutants to infants. Studies have consistently detected various PBDEs in breast milk, with levels in the United States being notably higher than in Europe. ewg.org While these studies primarily focus on PBDEs, the presence of these related compounds suggests that PBDFs, which can be formed as byproducts during the production of brominated flame retardants, may also be present. who.intpops.int For instance, a Danish study on breast milk found BDE-153 to be the most abundant brominated flame retardant, with a median concentration of 0.79 ng/g lipid. oaepublish.com

Serum and blood samples also serve as important matrices for biomonitoring. Elevated levels of various polyhalogenated compounds have been found in the serum of pregnant women, indicating in-utero exposure of the fetus. researchgate.net While specific data for 1,3,4,7,8-PeBDF in the general population's blood is limited, the presence of other brominated compounds is well-documented. oaepublish.comresearchgate.net

Table 1: Representative Data on Brominated Compound Levels in Human Samples This table includes data on related brominated compounds to provide context due to the limited specific data for 1,3,4,7,8-PeBDF.

| Sample Matrix | Compound | Location | Median Concentration | Notes |

| Adipose Tissue | Total of four 2,3,7,8-substituted PBDD/Fs | General Population | ~5 pg/g lipid | who.int |

| Breast Milk | BDE-153 | Denmark | 0.79 ng/g lipid | oaepublish.com |

| Breast Milk | Total PBDEs | USA (Texas) | 34 ng/g lipid | ewg.org |

| Food (Fish) | Total PBDEs | USA | 616 pg/g |

Environmental Fate and Transport Mechanisms

Long-Range Transport Potential

Persistent organic pollutants (POPs) like this compound can travel long distances from their sources. who.int The physical and chemical properties of these compounds, such as low water solubility and semi-volatility, allow them to attach to atmospheric particles and be carried by wind currents over great distances. pops.intresearchgate.net This atmospheric transport is a primary pathway for the distribution of these substances to remote regions like the Arctic, far from any industrial or commercial sources. pops.intscholaris.ca

The presence of related compounds, polybrominated diphenyl ethers (PBDEs), in remote ecosystems provides strong evidence for the long-range transport potential of brominated flame retardants and their byproducts. pops.intscholaris.ca The distribution pattern of these compounds often shows them partitioning primarily to soil and sediment, with a smaller fraction being transported in the gaseous phase or dissolved in water. pops.int This long-range atmospheric transport is a key factor in their global distribution. who.intpops.int

Partitioning Behavior Across Environmental Compartments

The environmental movement of this compound is largely dictated by its tendency to partition between different environmental media such as air, water, soil, and biota. researchgate.net Due to its high lipophilicity (fat-loving nature) and low water solubility, it strongly adsorbs to organic matter in soil and sediment. pops.int This means that in aquatic environments, it is more likely to be found in the sediment than dissolved in the water column. pops.int

In the atmosphere, its partitioning is determined by its vapor pressure. researchgate.net While it has a low vapor pressure, a portion can exist in the gas phase, allowing for atmospheric transport. The remainder adsorbs to airborne particulate matter, which can then be deposited onto land and water surfaces. pops.int This partitioning behavior is a critical aspect of its environmental fate, influencing its persistence and bioavailability. researchgate.netdiva-portal.org

Bioaccumulation, Bioconcentration, and Biomagnification Potential

This compound, like other persistent and lipophilic compounds, has a high potential for bioaccumulation, bioconcentration, and biomagnification in food webs. csapsociety.bc.cadiva-portal.org

Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the environment, through all routes of exposure. csapsociety.bc.ca

Bioconcentration specifically refers to the uptake of a chemical from water, and it is quantified by the bioconcentration factor (BCF). researchgate.net For similar compounds, BCF values can be high, indicating a strong tendency to accumulate in aquatic organisms from the surrounding water. europa.eucefas.co.uk

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. csapsociety.bc.ca

Studies on related polybrominated compounds have demonstrated their ability to bioaccumulate and biomagnify in both aquatic and terrestrial food webs. pops.intbrsmeas.org For example, concentrations of certain PBDEs have been shown to increase at higher trophic levels in pelagic and Arctic food webs. pops.int This process can lead to high concentrations in top predators, posing a risk to wildlife. pops.intpops.int A study in mice with a similar compound, 1,2,3,7,8-pentabromodibenzofuran, showed it was persistent in the body, with a half-life of 13 days in the liver, suggesting a potential for bioaccumulation. researchgate.net

Table 2: Bioaccumulation and Bioconcentration Data for Related Compounds This table provides context on the bioaccumulative potential of brominated compounds.

| Parameter | Compound/Organism | Value | Reference |

| Bioconcentration Factor (BCF) | Phenethyl benzoate (B1203000) (structurally similar) | 205.5 - 947 L/kg | europa.eu |

| Bioconcentration Factor (BCF) | 1,2,3,4,6,7,8-HeptaCDD/Goldfish | Log BCF: 4.28 | epa.gov |

| Biomagnification Factor (BMF) | BDE-99 / Pelagic & Arctic Food Webs | >1 | pops.int |

Formation Pathways and Sources of Pentabromo Dibenzofurans

Thermal Processes and Incomplete Combustion

Thermal stress is a major contributor to the formation of PBDFs. diva-portal.orgnih.gov Processes such as combustion, pyrolysis, and even extrusion and molding of plastics containing BFRs can lead to their generation. murdoch.edu.aupops.int

The most significant pathway to PBDF formation is the thermal breakdown of BFRs, with polybrominated diphenyl ethers (PBDEs) being the most prominent precursors. researchgate.netdiva-portal.org PBDEs are structurally similar to PBDFs, and under thermal stress, they can undergo a cyclization reaction to form the furan (B31954) ring structure. researchgate.net This transformation is a key source of PBDFs, and a strong correlation has been observed between the congener patterns of PBDEs and the resulting PBDFs, indicating that PBDEs are direct precursors. murdoch.edu.aucdu.edu.au The transformation of PBDEs to PBDFs is considered the most significant formation pathway, often overshadowing other mechanisms when PBDEs are present. diva-portal.org

The yield of PBDFs from PBDEs is influenced by factors such as temperature and the presence of oxygen. researchgate.net For instance, PBDFs are typically observed in a temperature range of 700–850 °C during the thermal degradation of PBDEs. researchgate.net

Thermal stress during the manufacturing and recycling of products containing BFRs can lead to the formation of PBDFs. nih.govresearchgate.net Even the heat generated during the normal use of electronic devices like televisions can be sufficient to cause the evaporation of PBDD/Fs from the plastic casings. diva-portal.org

Accidental fires and uncontrolled burning of waste containing BFRs are significant sources of PBDFs. murdoch.edu.aucdu.edu.au Incomplete combustion conditions prevalent in such events create an ideal environment for the formation of these compounds. researchgate.netdiva-portal.org In fact, PBDD/Fs have been detected in high concentrations in gas and soot samples from accidental fire sites. diva-portal.org

The following table summarizes the conditions under which PBDFs can be formed from BFR-containing materials:

| Process | Temperature Range (°C) | Key Factors |

| Manufacturing/Processing | 150 - 300 | Extrusion, molding of plastics. diva-portal.orgpops.intaaqr.org |

| Normal Use of Products | Elevated temperatures | Evaporation from heated electronics. diva-portal.org |

| Recycling | Variable | Thermal stress during recycling processes. murdoch.edu.aucdu.edu.au |

| Accidental Fires | High/Uncontrolled | Incomplete combustion. murdoch.edu.auresearchgate.netcdu.edu.au |

| Waste Incineration | 280 - 900+ | Presence of BFRs, oxygen levels, catalysts. murdoch.edu.auscholarsportal.info |

The primary precursor mechanism for PBDF formation involves the intramolecular cyclization of PBDEs. researchgate.net This reaction is initiated by the loss of a bromine or hydrogen atom from an ortho position on one of the phenyl rings, followed by the formation of a C-O bond to close the furan ring. researchgate.net

Other precursor pathways include the condensation of bromophenols or bromobenzenes. pops.int These reactions can occur in the gas phase at high temperatures (500-800 °C) or at lower temperatures (200-400 °C) through catalytic processes involving metals like copper. iafss.orgnih.gov The condensation of phenoxy radicals is a key step in this process. eeer.org

De novo synthesis is a formation pathway where PBDFs are built from smaller molecular fragments or even from their constituent elements (carbon, hydrogen, bromine, oxygen) on a particulate carbon surface. diva-portal.orgpops.int This process typically occurs at lower temperatures than precursor condensation and is often catalyzed by metal compounds. acs.org While the precursor pathway from PBDEs is generally considered more significant for PBDF formation, de novo synthesis can also contribute, particularly when BFRs are completely destroyed under certain combustion conditions. murdoch.edu.aucdu.edu.au Interestingly, even in the de novo synthesis route, a correlation between PBDE and PBDD/F congener patterns has been observed, suggesting PBDEs can still act as direct precursors. murdoch.edu.au

Industrial Byproducts and Unintentional Generation

PBDFs, including 1,3,4,7,8-Pentabromo-dibenzofuran, are known to be present as impurities in commercial BFR mixtures, particularly in PBDE formulations. pops.intresearchgate.net Their formation can occur during the synthesis of these flame retardants. diva-portal.org Consequently, products treated with these BFRs can contain pre-existing PBDFs, which can then be released into the environment during the product's lifecycle.

Formation of Mixed-Halogenated Dibenzofurans (PXDFs) via Halogen Substitution and Conversion Processes

In environments where both brominated and chlorinated compounds are present, such as in the co-combustion of BFR-containing plastics with materials like PVC, mixed-halogenated dibenzofurans (PXDFs) can be formed. murdoch.edu.aucdu.edu.au These compounds contain both bromine and chlorine atoms.

The formation of PXDFs can occur through several mechanisms:

Substitution: Bromine atoms in a PBDF molecule can be substituted by chlorine atoms. researchgate.net

Condensation of Mixed Precursors: The condensation of a bromophenoxy radical with a chlorophenoxy radical can lead to the formation of a PXDF. nih.gov

De Novo Synthesis: PXDFs can also be formed through the de novo pathway in the presence of both bromine and chlorine sources. greenpeace.to

The majority of mixed halogenated congeners formed often contain one bromine atom per molecule, though species with two or three bromine atoms can also be produced, especially at high bromine concentrations. osti.gov

Toxicokinetic and Metabolic Studies of Pentabromo Dibenzofuran Congeners in Model Organisms

Absorption, Distribution, Metabolism, and Elimination (ADME) Kinetics

The ADME profile of a compound dictates its concentration and persistence in the body, which in turn influences its toxic potential. For 1,3,4,7,8-Pentabromo-dibenzofuran, these processes have been investigated to understand its biological fate.

Hepatic Uptake and Elimination Pathways

The liver plays a central role in the processing of foreign compounds, including PBDFs. Studies in C57BL/6J mice have shown that the hepatic uptake of 2,3,7,8-substituted PBDFs is significant, though lower than that of the well-studied 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). dntb.gov.uanih.govnih.gov Specifically, the hepatic uptake of 1,2,3,7,8-pentabromo-dibenzofuran (PeBDF) was found to be 29% of the administered dose. dntb.gov.uanih.govnih.govresearchgate.net This uptake is influenced by the number of bromine substitutions, with a general trend of decreasing hepatic uptake as the number of bromine atoms increases. dntb.gov.uanih.govnih.govresearchgate.net

Once in the liver, 2,3,7,8-substituted PBDFs are eliminated following first-order kinetics. dntb.gov.uanih.govnih.govresearchgate.net This means that a constant fraction of the compound is eliminated per unit of time. The elimination pathways are crucial for determining the biological persistence of these compounds.

Distribution in Organ Systems (e.g., Liver, Plasma, Brain)

Following absorption, this compound and its congeners distribute to various organs. The liver and adipose tissue are major storage sites for PBDFs, similar to their chlorinated counterparts. oup.comoup.com In studies with C57BL/6J mice, while the liver showed significant accumulation, the brain uptake of 2,3,7,8-substituted dibenzofurans was found to be less than 0.05% of the administered dose. dntb.gov.uanih.govnih.govresearchgate.net Furthermore, the plasma-to-brain transfer ratio was observed to decrease as the number of bromine atoms increased, suggesting limited penetration of the blood-brain barrier for more heavily brominated congeners like PeBDF. dntb.gov.uanih.govnih.govresearchgate.net

| Organ System | Distribution Findings |

| Liver | A primary site of accumulation for PBDFs. dntb.gov.uanih.govnih.govresearchgate.netoup.comoup.com |

| Adipose Tissue | A major storage depot for these lipophilic compounds. oup.comoup.com |

| Plasma | Serves as a transport medium for distribution throughout the body. dntb.gov.uanih.govnih.govresearchgate.net |

| Brain | Shows very limited uptake, with less than 0.05% of the administered dose detected. dntb.gov.uanih.govnih.govresearchgate.net |

Elimination Kinetics and Biological Persistence in Organisms

The rate of elimination is a critical factor in determining the potential for a compound to accumulate in an organism. For 2,3,7,8-substituted PBDFs, elimination from the liver follows first-order kinetics. dntb.gov.uanih.govnih.govresearchgate.net The biological half-life, or the time it takes for the concentration of the compound to reduce by half, is a key measure of persistence.

In C57BL/6J mice, the hepatic elimination half-time for 1,2,3,7,8-PeBDF was determined to be 13 days. dntb.gov.uanih.govnih.govresearchgate.net This is longer than that of 2,3,7,8-tetrabromo-dibenzofuran (TeBDF) at 8.8 days and 2,3,7,8-TCDD at 8.7 days, indicating a higher degree of persistence for the pentabrominated congener. dntb.gov.uanih.govnih.govresearchgate.net This slow elimination of PeBDF contributes to its bioaccumulation potential and suggests that its risks might be underestimated when using toxic equivalency factors based on less persistent chlorinated analogues. dntb.gov.uanih.gov

| Compound | Hepatic Elimination Half-Time (in C57BL/6J mice) |

| 1,2,3,7,8-Pentabromo-dibenzofuran (PeBDF) | 13 days dntb.gov.uanih.govnih.govresearchgate.net |

| 2,3,7,8-Tetrabromo-dibenzofuran (TeBDF) | 8.8 days dntb.gov.uanih.govnih.govresearchgate.net |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 8.7 days dntb.gov.uanih.govnih.govresearchgate.net |

| 2,3,7-Tribromo-8-chloro-dibenzofuran (TrBCDF) | 5.6 days dntb.gov.uanih.govnih.govresearchgate.net |

Molecular Mechanisms of Interaction

The toxic effects of many dioxin-like compounds are mediated through their interaction with specific cellular receptors.

Aryl Hydrocarbon Receptor (AhR) Agonism and Signaling Pathway Activation

It is widely accepted that the toxic and biological effects of 2,3,7,8-substituted polyhalogenated aromatic hydrocarbons, including PBDFs, are mediated by the aryl hydrocarbon receptor (AhR). oup.com The AhR is a ligand-activated transcription factor that, upon binding with a compound, initiates a cascade of events leading to changes in gene expression. oup.com

Cytochrome P450 (CYP) Enzyme Induction (e.g., CYP1A1, CYP1A2)

The induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, is a well-established effect of exposure to halogenated dibenzofurans. This induction is a critical aspect of their toxicokinetics, as it alters the metabolism of both the compounds themselves and endogenous substances. While specific data for this compound is limited, studies on other pentabromodibenzofuran (PeBDF) congeners provide valuable insights into its likely activity.

Research has demonstrated that exposure to various PeBDF isomers leads to a significant upregulation of CYP1A1 and CYP1A2 gene expression. nih.gov This process is mediated by the aryl hydrocarbon receptor (AhR). uea.ac.uk Upon binding to a ligand like a PeBDF, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1A2, thereby initiating their transcription. uea.ac.uk

A comparative study on the effects of different polybrominated and polychlorinated dioxins and furans in female B6C3F1/N mice provided quantitative data on the induction of Cyp1a1 and Cyp1a2 genes. nih.gov Although 1,3,4,7,8-PeBDF was not specifically tested, the results for 1,2,3,7,8-PeBDF and 2,3,4,7,8-PeBDF illustrate the potent inducing capabilities of pentabrominated congeners.

For instance, the study established the relative potency of these compounds to induce Cyp1a1 and Cyp1a2 gene expression. The data indicated that brominated analogs were often more potent than their chlorinated counterparts. nih.gov The maximum fold induction for Cyp1a1 was constrained to less than 13,000-fold, and for Cyp1a2, it was constrained to less than 50-fold across all tested chemicals. nih.gov

Comparative Induction of Cyp1a1 and Cyp1a2 by PeBDF Congeners

| Compound | Relative Potency (Cyp1a1 Induction) | Relative Potency (Cyp1a2 Induction) |

|---|---|---|

| 1,2,3,7,8-Pentabromodibenzofuran (B18238) (1PeBDF) | Data Not Sufficient for a Confident Estimate | Data Not Sufficient for a Confident Estimate |

| 2,3,4,7,8-Pentabromodibenzofuran (B163883) (4PeBDF) | 0.3 (0.1, 0.5) | 0.1 (0.0, 0.2) |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1.0 | 1.0 |

Transcriptional Activation and Gene Expression Modulation through Xenobiotic Response Elements (XRE)

The primary mechanism by which this compound and related compounds exert their effects on gene expression is through the activation of the AhR signaling pathway, which involves transcriptional activation via Xenobiotic Response Elements (XREs). uea.ac.uk The binding of these xenobiotics to the AhR initiates a cascade of events leading to the altered transcription of a wide array of genes. uea.ac.uk

Upon ligand binding, the AhR, a ligand-activated transcription factor, translocates from the cytoplasm into the nucleus. uea.ac.uk In the nucleus, it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This newly formed AhR/ARNT heterodimer functions as a potent transcriptional activator, binding to specific DNA sequences known as XREs or Dioxin Response Elements (DREs) located in the promoter regions of target genes. uea.ac.uk

The binding of the AhR/ARNT complex to XREs enhances the recruitment of the transcriptional machinery, leading to an increase in the transcription of adjacent genes. The most well-characterized of these are the genes for xenobiotic metabolizing enzymes, such as CYP1A1, CYP1A2, and CYP1B1. uea.ac.uk However, the influence of this pathway extends beyond metabolic enzymes to include genes involved in cell growth, differentiation, and other critical cellular processes. uea.ac.uk

Studies comparing different halogenated congeners have consistently shown that those with lateral substitutions, which would include this compound, are potent activators of this pathway. uea.ac.uk The potency of a particular congener is related to its ability to bind to the AhR. Research on various polybrominated dibenzofurans has demonstrated their capacity to induce gene expression through this mechanism, with some brominated congeners showing equal or even greater potency than their chlorinated analogs. nih.gov

Gene Expression Modulation by PeBDF Congeners via AhR/XRE Pathway

| Gene Target | Observed Effect | Mediating Receptor | Key Responsive Element |

|---|---|---|---|

| Cyp1a1 | Upregulation | Aryl Hydrocarbon Receptor (AhR) | Xenobiotic Response Element (XRE) |

| Cyp1a2 | Upregulation | Aryl Hydrocarbon Receptor (AhR) | Xenobiotic Response Element (XRE) |

| Ttr (Transthyretin) | Downregulation | Aryl Hydrocarbon Receptor (AhR) | Indirectly regulated by AhR activation |

The modulation of gene expression is not limited to induction. For example, the expression of the thyroxine transport protein gene (Ttr) was found to be suppressed by several polybrominated and polychlorinated congeners, indicating a broader impact on cellular function. nih.gov

Ecotoxicological Investigations of Pentabromo Dibenzofuran Congeners

Aquatic Ecotoxicity

The aquatic environment is a significant sink for many persistent organic pollutants, including polybrominated dibenzofurans (PBDFs). The lipophilic nature of these compounds allows them to bioaccumulate in aquatic organisms, posing a threat to the health of these organisms and the entire aquatic food web.

Effects on Early Life Stages of Fish (e.g., Japanese Medaka)

The early life stages of fish are particularly vulnerable to the toxic effects of chemical contaminants. Studies on the Japanese medaka (Oryzias latipes) have provided valuable insights into the developmental toxicity of PBDFs.

Exposure of Japanese medaka embryos to 2,3,7,8-substituted brominated dibenzofurans has been shown to cause classic dioxin-like effects, such as blue-sac disease. researchgate.net Research has demonstrated that specific pentabromodibenzofuran congeners, such as 1,2,3,7,8-pentabromodibenzofuran (B18238) (1,2,3,7,8-PeBDF), can induce developmental toxicities, including increased mortality and cardiac abnormalities in medaka embryos. researchgate.net These effects are similar to those caused by 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent dioxin, highlighting the potential for significant adverse effects of these brominated compounds in aquatic ecosystems. mdpi.com

To quantify and compare the toxicity of different PBDF congeners, relative potency factors (REPs) are often calculated relative to TCDD. For 1,2,3,7,8-PeBDF, the REP based on water concentration (REPwater) was determined to be 0.0091, and the REP based on egg concentration (REPegg) was 0.19. researchgate.net These values were derived from concentrations causing 20% lethality on day 28 post-fertilization. researchgate.net Another pentabrominated congener, 2,3,4,7,8-pentabromodibenzofuran (B163883), exhibited higher toxicity with a REPwater of 0.053 and a REPegg of 0.55. researchgate.net

Table 1: Relative Potencies (REPs) of Pentabromo-dibenzofuran Congeners in Japanese Medaka Early Life Stage

| Compound | REPwater | REPegg |

|---|---|---|

| 1,2,3,7,8-Pentabromo-dibenzofuran | 0.0091 | 0.19 |

| 2,3,4,7,8-Pentabromo-dibenzofuran | 0.053 | 0.55 |

Data sourced from Uramaru et al. (2022) researchgate.net

Bioavailability and Transfer Rate from Water to Aquatic Organisms

The bioavailability of PBDFs in the aquatic environment is a critical factor influencing their potential for ecotoxicological effects. The transfer of these compounds from the water column to aquatic organisms is a key step in their bioaccumulation.

Studies have shown that the transfer rate of pentabrominated furans from water to fish eggs is lower than that of tetrabrominated congeners. researchgate.net This is thought to be related to the higher lipophilicity (log Kow) of the pentabrominated compounds, which may lead to stronger partitioning to organic matter in the water and sediment, thereby reducing their freely dissolved concentration and bioavailability for uptake by organisms. researchgate.net The uptake of 1,2,3,7,8-PeBDF by Japanese medaka has been observed to be lower than that of TCDD. researchgate.net

Once absorbed, PBDFs tend to accumulate in lipid-rich tissues such as the liver and adipose tissue. mdpi.com The hepatic uptake of 2,3,7,8-substituted dibenzofurans in mice was found to decrease as the number of bromine substitutions increased. mdpi.comsemanticscholar.org For instance, the hepatic uptake of 1,2,3,7,8-PeBDF was 29% of the administered dose. mdpi.com The persistence of these compounds in the body is also a concern, with the elimination half-time of 1,2,3,7,8-PeBDF in mice being approximately 13 days, which is longer than that of TCDD (8.7 days). mdpi.comnih.gov

Terrestrial Ecotoxicity Studies (General PBDFs)

Information specifically on the terrestrial ecotoxicity of 1,3,4,7,8-pentabromo-dibenzofuran is limited. However, general concerns exist regarding the presence and effects of polybrominated diphenyl ethers (PBDEs), which are precursors to PBDFs, in the terrestrial environment. PBDEs can leach from consumer products and accumulate in soil, sludge, and biota. cdnsciencepub.comcdnsciencepub.com The debromination of higher brominated PBDEs can lead to the formation of lower brominated congeners, which may have different toxicity profiles. cdnsciencepub.com Given that PBDFs share structural similarities with other persistent organic pollutants, their potential for adverse effects in terrestrial ecosystems, including impacts on soil organisms and wildlife that may be exposed through the food chain, warrants further investigation.

Avian Ecotoxicity Studies (General PBDFs)

There is a lack of specific studies on the avian ecotoxicity of this compound. However, research on related compounds like polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and PBDEs in avian species raises concerns about the potential risks of PBDFs. fujipress.jpsci-hub.se Birds, particularly those at higher trophic levels such as raptors and fish-eating birds, are known to accumulate high concentrations of these persistent and bioaccumulative compounds. fujipress.jp

Adverse effects of dioxin-like compounds in birds can include reproductive impairment and developmental abnormalities. inchem.org While direct evidence for PBDFs is scarce, the similar mechanism of action of these compounds with PCDDs and PCDFs suggests that they could pose a similar threat to avian populations. nih.gov Given the detection of PBDEs in various avian species, and their potential to be transformed into PBDFs, further research into the exposure and effects of specific PBDF congeners in birds is needed to fully assess the risk to avian wildlife. fujipress.jp

Analytical Methodologies for the Detection and Quantification of Pentabromo Dibenzofurans

Sample Preparation: Extraction and Cleanup Procedures

The primary objective of sample preparation is to isolate the target analytes from the bulk of the sample matrix and remove co-extracted compounds that could interfere with the analysis. nih.govdiva-portal.org This stage is often the most labor-intensive and critical part of the entire analytical procedure. epa.gov The general workflow involves spiking the sample with isotopically labeled internal standards, followed by extraction and a multi-step cleanup process. inchem.org

The choice of extraction and cleanup methods is highly dependent on the sample matrix. inchem.org The physical and chemical properties of matrices such as soil, sediment, air, water, biological tissues (like adipose tissue and fish), and industrial products vary significantly, necessitating tailored approaches. inchem.orgepa.gov

Biological Matrices (Fish, Adipose Tissue, Blood): These samples are characterized by high lipid content. Since PeBDFs are lipophilic, they are dissolved in the fatty components of the matrix. diva-portal.org Extraction often begins with homogenization followed by techniques like Soxhlet extraction or pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), using organic solvents. A significant cleanup step for these matrices is the removal of lipids, which can be achieved using techniques like sulfuric acid-impregnated silica (B1680970) gel chromatography or gel permeation chromatography (GPC). eurl-pops.eu

Environmental Solids (Soil, Sediment, Fly Ash): For these matrices, the goal is to efficiently extract the analytes from the solid particles. Soxhlet extraction with toluene (B28343) is a common method. The complexity of the matrix, including the organic carbon content, can influence the extraction efficiency. basel.int

Air and Emissions: Sampling of airborne PeBDFs typically involves drawing a large volume of air through a filter to capture particulate-bound compounds and a solid adsorbent trap (like polyurethane foam or XAD-2 resin) for the gaseous phase. epa.gov The filter and the adsorbent are then extracted separately. epa.gov Analysis of emissions from sources like incinerators follows standardized methods such as DIN EN 1948 and VDI 3499. eurofins.fr

| Matrix Type | Common Extraction Technique(s) | Key Cleanup Considerations | Relevant Methodologies/References |

|---|---|---|---|

| Biological Tissues (e.g., fish, adipose) | Pressurized Liquid Extraction (PLE), Soxhlet Extraction | Lipid removal (e.g., acid/silica, GPC) | diva-portal.orgeurl-pops.euepa.gov |

| Soil, Sediment | Soxhlet Extraction (Toluene) | Removal of humic substances and sulfur | inchem.orgbasel.int |

| Air (Particulate & Gas Phase) | Soxhlet extraction of filter and adsorbent trap | Fractionation to remove bulk organic matter | epa.goveurofins.fr |

| Industrial Products/Wastes | Solvent extraction | Separation from structurally similar product components | epa.gov |

A rigorous cleanup process is paramount to achieving the low detection limits required for PeBDF analysis. nih.gov Interferences can originate from the sample matrix itself or from other classes of environmental contaminants that have similar physicochemical properties, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). nih.gov

Multi-column chromatography is the standard approach for cleanup. inchem.org A combination of different adsorbent materials is used to fractionate the sample extract and isolate the PeBDFs. nih.gov

Alumina and Silica Gel Columns: These are used for initial cleanup. Silica gel is often modified with sulfuric acid to remove oxidizable substances like lipids. eurl-pops.eu

Florisil Column: This is effective in separating PeBDFs from certain pesticides. nih.gov

Activated Carbon Column: This is a crucial step for isomer-specific analysis. The planar structure of 2,3,7,8-substituted dibenzofurans allows them to be selectively retained on a carbon column, while non-planar interferences (like many PCB congeners) are washed out. The target analytes are then eluted by reversing the solvent flow. eurl-pops.eunih.gov

This multi-step process effectively isolates the PeBDFs into a clean fraction ready for instrumental analysis. nih.gov

Chromatographic and Spectrometric Techniques for Congener-Specific Analysis

The instrumental analysis step must provide both high separation power and extreme sensitivity to identify and quantify specific PeBDF congeners like 1,3,4,7,8-PeBDF from a complex mixture of isomers.

HRGC-HRMS is the gold standard and reference method for the quantitative analysis of PBDDs and PBDFs at ultratrace levels (parts-per-quadrillion, ppq). diva-portal.orgepa.gov

High-Resolution Gas Chromatography (HRGC): A long capillary column (e.g., 60 meters) with a non-polar stationary phase (like DB-5) is used to separate the various PeBDF isomers based on their boiling points and interaction with the column phase. nih.gov The specific oven temperature program is optimized to achieve the best possible separation. nih.gov However, co-elution of some isomers can still occur. who.int

High-Resolution Mass Spectrometry (HRMS): The mass spectrometer is operated at a high resolving power (≥10,000) to differentiate the target analytes from interferences with the same nominal mass. epa.gov Detection is performed using selected ion monitoring (SIM), where the instrument is set to monitor only the specific m/z values corresponding to the molecular ions of the target PeBDFs and their isotopically labeled internal standards. epa.gov The characteristic isotopic cluster pattern for bromine (approximately 50:50 ratio of 79Br and 81Br) provides confirmation of the presence of brominated compounds. who.int

| Parameter | Typical Setting/Value | Purpose | Reference |

|---|---|---|---|

| GC Column | DB-5ht (or similar), 15-60 m length | Separation of isomers | nih.gov |

| Oven Program | Multi-ramp temperature program (e.g., 160°C to 310°C) | Optimize chromatographic separation | nih.gov |

| MS Ionization Mode | Electron Ionization (EI) | Creates characteristic fragment ions | epa.gov |

| MS Resolution | ≥ 10,000 | Separates analyte ions from isobaric interferences | epa.gov |

| Detection Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific ions | epa.gov |

While HRGC-HRMS is the definitive method, other techniques are being developed and applied, often with the goal of improving throughput or providing alternative analytical capabilities.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique, particularly using instruments like a triple quadrupole or an ion trap mass spectrometer, can provide high selectivity that is comparable to HRMS. eurl-pops.eu It works by selecting a precursor ion in the first mass analyzer, fragmenting it in a collision cell, and then monitoring a specific product ion in the second mass analyzer. This process can effectively reduce chemical noise.

Atmospheric Pressure Gas Chromatography-Tandem Mass Spectrometry (APGC-MS/MS): APGC is a softer ionization technique compared to traditional electron ionization (EI). This can result in less fragmentation and a more abundant molecular ion, potentially increasing sensitivity for some compounds. It is an emerging technique for the analysis of halogenated persistent organic pollutants. eurl-pops.eu

Quality Assurance and Quality Control (QA/QC) Protocols for Environmental Monitoring

Strict QA/QC protocols are essential to ensure that the data generated are reliable, reproducible, and legally defensible. epa.gov These protocols are integrated into every step of the analytical process.

Key QA/QC elements, often based on regulatory methods like EPA Method 8290A, include: epa.govepa.gov

Method Blanks: A clean matrix is processed and analyzed alongside the samples to check for contamination introduced during the analytical procedure.

Isotope Dilution: Before extraction, samples are spiked with a known amount of 13C-labeled analogs of the target compounds. The recovery of these labeled standards is used to correct the final concentration for any losses that occurred during sample preparation and analysis. This is a cornerstone of accurate quantification.

Recovery Standards: Just before instrumental analysis, another set of labeled standards is added to the final extract to evaluate the efficiency of the injection and the instrument's performance. epa.gov

Calibration: The instrument is calibrated using a series of solutions containing known concentrations of both native (unlabeled) and labeled standards. The relative response factors are used to calculate the concentration of analytes in the samples. epa.gov

Ongoing Performance Checks: The performance of the analytical system is monitored regularly by analyzing calibration verification solutions and blanks throughout the analytical sequence. epa.gov For example, a typical sequence involves an initial calibration check, followed by sample analyses interspersed with periodic checks to ensure the instrument remains stable. epa.gov Acceptance criteria are set for factors like ion abundance ratios, signal-to-noise ratio, and the recovery of labeled standards. epa.govepa.gov

Method Validation and Determination of Quantification Limits

The validation of analytical methods for pentabromo-dibenzofurans (PBDFs), including 1,3,4,7,8-Pentabromo-dibenzofuran, is crucial to ensure the reliability and accuracy of reported data. Although no unified standard analytical method has been established specifically for polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), existing methods are largely adapted from established protocols for their chlorinated analogs, such as U.S. EPA Methods 1613 and 23, and European Union Method 1948. pops.int The validation process typically assesses several key parameters to demonstrate that the method is "fit-for-purpose". pops.intelementlabsolutions.com

Core validation parameters include specificity, accuracy, precision, linearity, range, robustness, and sensitivity, which encompasses the limit of detection (LOD) and limit of quantification (LOQ). elementlabsolutions.comiosrphr.org Specificity ensures that the analytical method can unequivocally assess the analyte in the presence of other components, which is particularly challenging for PBDD/Fs due to potential interference from polybrominated diphenyl ethers (PBDEs). elementlabsolutions.comresearchgate.net

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the predominant analytical technique, offering the high sensitivity and selectivity required for detecting trace levels of these compounds. pops.int The use of ¹³C-labeled internal standards is a common practice to improve the accuracy and precision of quantification by correcting for losses during sample preparation and analysis. env.go.jpnih.gov

The determination of quantification limits is a critical aspect of method validation. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. iosrphr.org For PBDD/Fs, these limits are typically in the low picogram per gram (pg/g) range. researchgate.net However, in matrices with high concentrations of interfering compounds like PBDEs, such as soil from e-waste recycling areas, the detection limits can be significantly higher, reaching several hundred nanograms per gram. researchgate.net

The identity of PBDD/F congeners is typically confirmed by comparing their gas chromatographic retention times with those of known standards and by verifying that the isotope ratios of the detected ions are within a specified tolerance (e.g., ±15%) of the theoretical values. researchgate.net

Table 1: Key Method Validation Parameters and Typical Performance for PBDD/F Analysis

| Validation Parameter | Description | Typical Performance/Requirement |

| Specificity | Ability to differentiate the analyte from interfering substances. | Achieved through high-resolution chromatography and mass spectrometry; crucial for separating PBDFs from co-eluting PBDEs. researchgate.net |

| Accuracy | Closeness of the measured value to the true value. | Often assessed by the recovery of spiked internal standards, with typical acceptance criteria ranging from 50% to 150%. epa.gov |

| Precision | Closeness of agreement between repeated measurements. | Expressed as relative standard deviation (RSD); typically required to be within a certain percentage. |

| Linearity | Proportionality of the analytical signal to the analyte concentration over a given range. | Established using a series of calibration standards. |

| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Usually in the picogram per gram (pg/g) range for environmental samples. researchgate.net |

| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantitatively determined. | Set at a level where acceptable precision and accuracy can be achieved. |

| Robustness | Capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Assessed by varying parameters like temperature, flow rate, and mobile phase composition. elementlabsolutions.comiosrphr.org |

This table is a generalized representation based on common analytical practices for persistent organic pollutants.

Development of Analytical Methods for Detection and Quantification of Transformation Products

The environmental and biological transformation of pentabromo-dibenzofurans can lead to the formation of various degradation and metabolic products. The development of analytical methods capable of detecting and quantifying these transformation products is essential for a comprehensive understanding of the fate and potential risks of the parent compounds.

A significant challenge in analyzing transformation products is the lack of commercially available analytical standards for many of these compounds. env.go.jp This necessitates the use of semi-quantification methods, often assuming a relative response factor of 1 against a related, available labeled standard. nih.gov

Transformation processes for PBDD/Fs can include photolytic degradation and metabolism in living organisms. pops.intnih.gov For instance, studies on the metabolism of brominated dibenzofurans in mice have identified hydroxylated metabolites as significant transformation products. nih.gov The analytical approach for these metabolites typically involves an extraction step followed by a cleanup procedure to separate the more polar hydroxylated compounds from the parent PBDD/Fs. nih.gov This is often achieved through liquid-liquid partitioning, for example, using a potassium hydroxide (B78521) solution to separate the phenolic metabolites into the aqueous phase. nih.gov

The instrumental analysis of these transformation products often requires derivatization to improve their chromatographic behavior and detection sensitivity. For example, hydroxylated metabolites can be methylated to form more volatile methoxylated derivatives, which are more amenable to gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

Another area of concern is the formation of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs), where both bromine and chlorine atoms are present on the dibenzofuran (B1670420) structure. researchgate.net These can form during combustion processes from precursor molecules like brominated and chlorinated phenols. researchgate.net The analysis of PXDD/Fs is complex due to the large number of possible congeners and the scarcity of analytical standards. researchgate.net Gas chromatography-tandem mass spectrometry (GC-MS/MS) has emerged as a powerful tool for the selective and sensitive detection of these mixed halogenated compounds through multiple reaction monitoring. researchgate.net

Table 2: Analytical Approaches for PBDD/F Transformation Products

| Transformation Product Type | Analytical Challenge | Methodological Approach | Key Findings/Techniques |

| Hydroxylated Metabolites | High polarity, lack of standards. | Extraction, liquid-liquid partitioning, derivatization (e.g., methylation), GC-MS. | Separation of metabolites from parent compounds is crucial. nih.gov Semi-quantification is often necessary. nih.gov |

| Debrominated Products | Identification of specific congeners formed. | High-resolution GC-MS to differentiate isomers. | Reductive debromination has been observed in vivo. diva-portal.org |

| Mixed Halogenated Dibenzofurans (PXDFs) | Large number of congeners, limited standards, complex matrices. | GC-MS/MS for enhanced selectivity and sensitivity. | Can be significant products in co-combustion of brominated and chlorinated precursors. researchgate.net |

| Photodegradation Products | Identifying products formed under environmental conditions. | Laboratory studies simulating environmental conditions coupled with advanced analytical techniques. | Photolysis is a potential degradation pathway for PBDD/Fs. inchem.org |

This table summarizes common challenges and methodologies in the analysis of PBDD/F transformation products.

Comparative Studies and Structure Activity Relationships of Pentabromo Dibenzofurans

Comparison with Polychlorinated Dibenzofurans (PCDFs) and Polychlorinated Dibenzo-p-dioxins (PCDDs)

Polybrominated dibenzofurans (PBDFs), including the congener 1,3,4,7,8-Pentabromo-dibenzofuran, share structural similarities with their chlorinated analogs, polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs). nih.govwikipedia.org These similarities in chemical structure result in comparable toxicological profiles, as both brominated and chlorinated congeners with substitutions at the 2,3,7,8 positions are known to elicit a similar spectrum of "dioxin-like" toxic effects. nih.govnih.gov This is largely attributed to their ability to bind to the aryl hydrocarbon (Ah) receptor, a key step in initiating a cascade of toxic responses. nih.gov

From a qualitative standpoint, the toxic effects observed for 2,3,7,8-substituted brominated congeners are generally analogous to those caused by 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent of the PCDDs. oup.com These effects can include impacts on the thymus, body weight, and liver, as well as teratogenic effects like hydronephrosis and cleft palate. oup.com The primary difference between the brominated and chlorinated analogs often lies in their potency, which can vary between specific congeners. nih.govoup.com

Studies have shown that while the ranking order of potency can be similar between brominated and chlorinated congeners, the relative potencies themselves can differ. oup.com For instance, in some biological assays, certain PBDF congeners have been found to be equipotent to their identically substituted PCDF counterparts. nih.gov However, in other cases, brominated analogs have demonstrated greater potency. nih.gov For example, 2,3,7,8-tetrabromodibenzofuran (B3055897) (TBDF) was found to be nine times more potent than 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) in a rainbow trout early life stage mortality assay. nih.gov

The environmental presence and formation of these compounds also show parallels. Both PBDD/Fs and PCDD/Fs are not intentionally produced but are formed as unintentional byproducts of thermal processes such as waste incineration. wikipedia.orgosti.govumweltprobenbank.de Due to the frequent presence of both bromine and chlorine in these processes, mixed polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans are also commonly formed. osti.gov

In terms of toxicokinetics, the absorption, distribution, and metabolism of PBDFs are thought to be similar to those of PCDFs. nih.gov For example, gastrointestinal, pulmonary, and dermal uptake are not expected to vary significantly between chlorinated and brominated congeners. nih.gov As with PCDFs, the degree of halogenation affects absorption and bioavailability. nih.gov Furthermore, tissue distribution studies have shown that congeners like 2,3,4,7,8-pentabromodibenzofuran (B163883) (2,3,4,7,8-PeBDF) have a high affinity for the liver and adipose tissue, which is a characteristic also observed with its chlorinated analog, 2,3,4,7,8-pentachlorodibenzofuran (B44125) (2,3,4,7,8-PeCDF). oup.com

| Feature | Polybrominated Dibenzofurans (PBDFs) | Polychlorinated Dibenzodioxins/Dibenzofurans (PCDD/Fs) |

| Toxic Mechanism | Primarily mediated by binding to the Aryl Hydrocarbon (Ah) receptor. nih.gov | Primarily mediated by binding to the Aryl Hydrocarbon (Ah) receptor. nih.gov |

| Spectrum of Effects | Similar "dioxin-like" toxicity for 2,3,7,8-substituted congeners, affecting various organs and systems. nih.gov | Well-established "dioxin-like" toxicity for 2,3,7,8-substituted congeners, affecting various organs and systems. oup.com |

| Formation | Unintentional byproducts of thermal and industrial processes involving bromine. osti.gov | Unintentional byproducts of thermal and industrial processes involving chlorine. wikipedia.orgumweltprobenbank.de |

| Environmental Co-occurrence | Often found with PCDD/Fs, and as mixed bromo/chloro congeners. osti.gov | Often found with PBDFs, and as mixed bromo/chloro congeners. osti.gov |

| Toxicokinetics | Generally similar absorption, distribution, and metabolism to PCDD/Fs. nih.gov | Well-studied absorption, distribution, and metabolism, with a tendency for bioaccumulation of 2,3,7,8-substituted congeners. nih.gov |

| Potency | Varies by congener, with some being more potent than their chlorinated analogs. nih.govnih.gov | Varies by congener, with 2,3,7,8-TCDD being the most potent. oup.com |

Toxicity Equivalency Factor (TEF) Concept and Application to Brominated Congeners

The Toxicity Equivalency Factor (TEF) concept is a risk assessment tool used to evaluate the toxicity of complex mixtures of dioxin-like compounds. oup.com This methodology was initially developed for PCDDs and PCDFs and was later expanded to include dioxin-like polychlorinated biphenyls (PCBs). oup.com The TEF for a specific congener represents its toxic potency relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1. oup.com

Derivation and Evaluation of Relative Potencies (REPs)

The foundation of the TEF concept lies in the derivation of Relative Potency factors (REPs). REPs are determined from in vivo and in vitro studies that compare the potency of an individual congener to that of TCDD in producing a specific toxic or biological effect. nih.gov These effects can include early life stage mortality in fish, enzyme induction, or immunosuppression. nih.govnih.gov

For brominated congeners like this compound, the derivation of REPs follows the same principles. For example, in a study using rainbow trout early life stage mortality, fish-specific TEFs (a type of REP) were calculated as the molar ratio of the LD50 of TCDD to the LD50 of the brominated compound. nih.gov Similarly, studies on the immunotoxicity of PBDD/Fs in mice have used the inhibition of the IgM antibody-forming cell response to estimate the median effective dose (ED50) and subsequently calculate REPs relative to TCDD. nih.gov

In 2011, a joint World Health Organization (WHO) and United Nations Environment Programme (UNEP) expert consultation evaluated the inclusion of brominated analogs into the TEF scheme. nih.govnih.gov The expert panel concluded that due to a limited mammalian REP database for these brominated compounds, it was not possible to establish specific WHO-UNEP TEFs for them at that time. nih.gov However, it was noted that the REPs for PBDDs and PBDFs in mammals generally align with those of their chlorinated counterparts, typically within one order of magnitude. nih.govnih.gov Consequently, the use of the same interim TEF values for brominated and chlorinated congeners for human risk assessment was recommended pending further research. nih.govnih.gov

Congener-Specific Potency Differences and Ranking

Research has revealed significant congener-specific differences in the potency of PBDFs. nih.govnih.gov The potency of these compounds is influenced by the number and position of the bromine atoms on the dibenzofuran (B1670420) structure. nih.gov Generally, there is a trend of decreased potency with increased bromine substitution. nih.gov

Studies have provided a ranking of the potency for various PBDF congeners. For instance, a study on humoral immunity in mice established the following rank order of potency based on their ED50 values: TCDD > TBDF > 2,3,4,7,8-PeBDF > TCDF/2,3,4,7,8-PeCDF/1,2,3,7,8-PeBDF > 1,2,3,7,8-PeCDF. nih.gov This study highlighted that the brominated analogs were generally more potent than their chlorinated counterparts. nih.gov

In another study using Japanese medaka early-life stage toxicity tests, the TCDD-relative potency factors were determined for several brominated dibenzofurans. ehime-u.ac.jp The ranking based on water concentration was: 2-chloro-3,7,8-tribromodibenzofuran > 2,3,7,8-tetrabromodibenzofuran > 2,3,4,7,8-pentabromodibenzofuran > 1,2,3,7,8-pentabromodibenzofuran (B18238). ehime-u.ac.jp

| Congener | Study Type | Endpoint | Organism | REP Value | Reference |

| 1,2,3,7,8-Pentabromodibenzofuran | Humoral Immunity | IgM Antibody Response Inhibition | Mouse | Potency greater than 1,2,3,7,8-PeCDF | nih.gov |

| 2,3,4,7,8-Pentabromodibenzofuran | Humoral Immunity | IgM Antibody Response Inhibition | Mouse | Potency greater than TCDF/2,3,4,7,8-PeCDF/1,2,3,7,8-PeBDF | nih.gov |

| 1,2,3,7,8-Pentabromodibenzofuran | Early-Life Stage Toxicity | 20% Lethality (based on egg concentration) | Japanese Medaka | 0.19 | ehime-u.ac.jp |

| 2,3,4,7,8-Pentabromodibenzofuran | Early-Life Stage Toxicity | 20% Lethality (based on egg concentration) | Japanese Medaka | 0.55 | ehime-u.ac.jp |

Elucidation of Structural Features Influencing Biological Activity and Environmental Behavior

The biological activity and environmental behavior of pentabromo-dibenzofurans are intrinsically linked to their molecular structure. The number and, more importantly, the position of the bromine atoms on the dibenzofuran molecule are critical determinants of their toxic potential and fate in the environment. nih.govnih.gov

A key structural feature for dioxin-like toxicity is the presence of halogen atoms in the lateral 2, 3, 7, and 8 positions of the dibenzo-p-dioxin (B167043) or dibenzofuran ring system. nih.govnih.gov Congeners with this substitution pattern are generally the most toxic. nih.gov This is because the planarity of the molecule, which is favored by this substitution pattern, allows for high-affinity binding to the Ah receptor. nih.gov

The degree of bromination also plays a significant role. Studies have consistently shown that the potency of polybrominated dibenzo-p-dioxins and dibenzofurans tends to decrease as the number of bromine atoms increases. nih.gov This suggests that while lateral substitution is crucial for toxicity, excessive halogenation can reduce the compound's ability to elicit a toxic response.

Furthermore, the specific arrangement of bromine atoms can influence the metabolic fate of these compounds. For instance, in the related class of polybrominated diphenyl ethers (PBDEs), the presence of a meta-substituted bromine atom appears to be a prerequisite for metabolic debromination in some fish species. researchgate.net While more research is needed specifically on PBDFs, this highlights how subtle differences in structure can impact their persistence and potential for biotransformation in the environment.

The environmental behavior of these compounds, including their transport and bioaccumulation, is also governed by their structural properties. The lipophilicity, or tendency to dissolve in fats and oils, of PBDFs increases with the degree of bromination. This high lipophilicity contributes to their persistence in the environment and their tendency to accumulate in the fatty tissues of organisms, leading to biomagnification up the food chain. nih.gov

Regulatory Frameworks and Environmental Policy Perspectives Relevant to Pentabromo Dibenzofurans

International Conventions and Agreements Addressing Persistent Organic Pollutants (POPs) (e.g., Stockholm Convention)

The primary international treaty addressing compounds like pentabromo-dibenzofurans is the Stockholm Convention on Persistent Organic Pollutants. epd.gov.hkundp.orgepa.gov This global agreement aims to protect human health and the environment from chemicals that remain intact for long periods, distribute widely, accumulate in the fatty tissue of living organisms, and are toxic. epd.gov.hkundp.org

Polybrominated dibenzofurans (PBDFs) are addressed under Annex C of the Stockholm Convention, which targets the reduction and, where feasible, ultimate elimination of unintentionally produced POPs. pops.int PBDFs share this category with their chlorinated analogues, polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), as well as polychlorinated biphenyls (PCBs). undp.orgpops.int The Convention requires parties to take measures to control and reduce releases from anthropogenic sources. pops.int

The concern over PBDFs is often linked to the regulation of their precursors, specifically polybrominated diphenyl ether (PBDE) flame retardants. Commercial mixtures of pentaBDE and octaBDE, which are known to form PBDFs upon combustion, were listed for elimination under Annex A of the Convention in 2009. epd.gov.hk This action indirectly controls the formation of PBDFs by restricting the production and use of key precursors. The POPs Review Committee (POPRC) under the Convention continues to evaluate substances, including PBDD/Fs and mixed halogenated (brominated/chlorinated) congeners, for potential listing. www.gov.uk

The Convention's global monitoring plan helps to evaluate the effectiveness of these measures by tracking the levels of POPs in the environment and in humans over time. csb.gov.tr

National and Regional Regulations (e.g., German Chemical Prohibition Ordnance, TSCA)

On national and regional levels, several regulatory bodies have implemented measures that directly or indirectly address pentabromo-dibenzofurans.

German Chemical Prohibition Ordnance (Chemikalien-Verbotsverordnung)

Germany has been proactive in regulating halogenated dioxins and furans. A significant amendment to the Chemicals Prohibition Ordinance in 1994 introduced, for the first time, limit values for 2,3,7,8-substituted polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs) in substances, preparations, and articles placed on the market. dioxin20xx.orgoecd.org The ordinance sets specific concentration limits for different groups of halogenated compounds rather than using a total toxicity equivalent (TEQ) value. umweltbundesamt.de This regulation aims to prevent pollution from products contaminated with these hazardous by-products. dioxin20xx.orgumweltbundesamt.de

Table 1: Limit Values for Dioxins and Furans in Products under the German Chemicals Prohibition Ordinance

| Regulated Compounds | Limit Value (per kg of product) |

| Sum of specific 2,3,7,8-substituted Polychlorinated Dibenzo-p-dioxins (PCDDs) and Dibenzofurans (PCDFs) | 1 µg/kg |

| Sum of the "dirty dozen" (specific PCDDs/PCDFs) | 5 µg/kg |

| Sum of all 17 2,3,7,8-substituted PCDD/Fs | 100 µg/kg |

| Sum of specific 2,3,7,8-substituted Polybrominated Dibenzo-p-dioxins (PBDDs) and Dibenzofurans (PBDFs) (8 congeners) | 5 µg/kg |

| Data sourced from the German Chemicals Prohibition Ordinance as described in 1994/1995 reports. dioxin20xx.orgoecd.org |

United States Toxic Substances Control Act (TSCA)

In the United States, the Environmental Protection Agency (EPA) regulates chemicals under the Toxic Substances Control Act (TSCA). epa.gov TSCA grants the EPA authority to require testing and reporting on chemical substances and to regulate their production, use, and disposal. epa.govgovinfo.gov Regulations have been promulgated under TSCA for chemicals that may be contaminated with polyhalogenated dibenzo-p-dioxins (PHDDs) and dibenzofurans (PHDFs), which include both chlorinated and brominated congeners. epa.govecfr.gov

Manufacturers and processors of certain chemicals may be required to test for the presence of specific PBDD and PBDF congeners and report the results to the EPA. ecfr.gov Furthermore, the EPA has used its authority under TSCA to issue Significant New Use Rules (SNURs) for PBDEs, the precursors to PBDFs. federalregister.gov These rules require that anyone intending to manufacture or process these chemicals for a new use must notify the EPA, allowing the agency to evaluate the intended use and impose necessary restrictions to mitigate risk. federalregister.gov

Risk Assessment Methodologies for Polybrominated Dibenzofurans

The primary methodology for the risk assessment of dioxin-like compounds, including PBDFs, is the Toxicity Equivalency Factor (TEF) concept. nih.govdiva-portal.org The TEF approach was developed to simplify the risk assessment of complex mixtures of these compounds by expressing the toxicity of individual congeners relative to the most toxic form, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov

Initially established for PCDDs and PCDFs, the World Health Organization (WHO) has led efforts to extend this concept to other dioxin-like compounds. nih.gov Based on a review of toxicological and mechanistic data, a joint WHO and United Nations Environment Programme (UNEP) expert panel concluded that PBDDs and PBDFs elicit a similar spectrum of toxic effects to their chlorinated counterparts. nih.govresearchgate.net

Due to the limited availability of comprehensive in vivo toxicity data for every brominated congener, the expert panel recommended the use of the same TEF values for brominated congeners as for their chlorinated analogues as an interim measure for human risk assessment. nih.govresearchgate.net This approach is considered justified because the relative potencies (REPs) for the studied PBDDs and PBDFs are generally within one order of magnitude of their chlorinated counterparts, which is comparable to the inherent uncertainty of the TEF scheme itself. nih.gov

Table 2: WHO-recommended Interim Toxic Equivalency Factors (TEFs) for select PBDFs (based on chlorinated analogues)

| Compound | TEF Value |

| 2,3,7,8-Tetrabromo-dibenzofuran | 0.1 |

| 1,2,3,7,8-Pentabromo-dibenzofuran | 0.03 |

| 2,3,4,7,8-Pentabromo-dibenzofuran | 0.3 |

| 1,2,3,4,7,8-Hexabromo-dibenzofuran | 0.1 |

| 1,2,3,6,7,8-Hexabromo-dibenzofuran | 0.1 |

| 1,2,3,7,8,9-Hexabromo-dibenzofuran | 0.1 |

| 2,3,4,6,7,8-Hexabromo-dibenzofuran | 0.1 |

| 1,2,3,4,6,7,8-Heptabromo-dibenzofuran | 0.01 |

| 1,2,3,4,7,8,9-Heptabromo-dibenzofuran | 0.01 |

| Octabromo-dibenzofuran | 0.0003 |

| Note: These values are interim and are identical to those for the corresponding chlorinated congeners. The TEF for 1,3,4,7,8-Pentabromo-dibenzofuran is not explicitly listed in standard TEF schemes, which focus on 2,3,7,8-substituted congeners. The table shows values for the most toxicologically relevant congeners. |

Emerging Concerns and Future Research Directions in Environmental Policy and Management

Emerging concerns regarding PBDFs are centered on their continued unintentional release from products containing BFRs during their use and, particularly, their end-of-life stage. diva-portal.org The widespread use of BFRs in electronics, furniture, and building materials means that a vast reservoir of these precursors now exists in consumer goods and waste streams. nih.gov

Key Emerging Concerns:

E-Waste Recycling: Informal and primitive e-waste recycling activities, especially in developing countries, can lead to high localized emissions of PBDFs through processes like open burning to recover metals. nih.gov

Waste Incineration: The incineration of municipal and industrial waste containing brominated materials is a significant source of PBDD/F emissions to the air and in residues like fly ash. www.gov.ukmst.dk There is a pressing need to ensure that waste-to-energy facilities use advanced pollution control technologies capable of destroying these compounds. researchgate.net

Indoor Environment: BFRs can migrate out of consumer products like electronics and furniture, leading to the accumulation of both the parent BFRs and potentially their degradation products (including PBDFs) in indoor dust and air, creating a direct human exposure pathway. aaqr.org

Future Research and Policy Directions:

Improved Monitoring: There is a need for more comprehensive monitoring of PBDFs, including mixed bromo/chloro congeners, in various environmental compartments, waste streams, and human tissues to better understand sources, pathways, and exposure levels. www.gov.ukdiva-portal.org

Advanced Waste Management: Research into more effective and safer waste management technologies is crucial. This includes improving sorting processes to separate brominated plastics and developing advanced thermal treatment or chemical recycling methods that prevent the formation of PBDFs. researchgate.netmdpi.com

Integrated Approaches: An integrated research approach involving natural and social scientists, stakeholders, and policymakers is needed to address the complex challenges of managing legacy pollutants and transitioning to safer alternatives. researchgate.netfrontiersin.org

Safer Alternatives: Continued research and policy support are needed for the development and adoption of safer, non-halogenated flame retardants and alternative materials to phase out the use of BFRs that can generate toxic by-products. pops.int

Table of Chemical Compounds Mentioned

| Chemical Name | Abbreviation |

| This compound | - |

| 2,3,4,7,8-Pentabromo-dibenzofuran | - |

| 2,3,7,8-Tetrabromo-dibenzofuran | TBDF |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | TCDD |

| Octabromo-dibenzofuran | OBDF |

| Pentabromodiphenyl ether | pentaBDE |

| Octabromodiphenyl ether | octaBDE |

| Polybrominated biphenyls | PBBs |

| Polybrominated dibenzo-p-dioxins | PBDDs |

| Polybrominated dibenzofurans | PBDFs |

| Polybrominated diphenyl ethers | PBDEs |

| Polychlorinated biphenyls | PCBs |

| Polychlorinated dibenzo-p-dioxins | PCDDs |

| Polychlorinated dibenzofurans | PCDFs |

| Polyhalogenated dibenzo-p-dioxins | PHDDs |

| Polyhalogenated dibenzofurans | PHDFs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.